

YMU1 target validation in prostate cancer

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Compound of Interest		
Compound Name:	YMU1	
Cat. No.:	B15612390	Get Quote

Note to the Reader

The following in-depth technical guide on target validation in prostate cancer was generated in response to a query for "YMU1." Comprehensive searches for "YMU1" did not yield publicly available information, suggesting it may be a novel, proprietary, or hypothetical target.

Therefore, to fulfill the detailed requirements of the request, this guide utilizes Mucin 1 (MUC1) as a well-documented and clinically relevant therapeutic target in prostate cancer. The principles, experimental methodologies, and data presentation formats described herein are broadly applicable to the validation of other novel targets in this disease context.

MUC1 as a Therapeutic Target in Prostate Cancer: A Technical Guide to Target Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate cancer remains a significant clinical challenge, particularly in its advanced, castration-resistant stages. The identification and validation of novel therapeutic targets are paramount to developing more effective treatments. Mucin 1 (MUC1), a large, transmembrane glycoprotein, is overexpressed and aberrantly glycosylated in prostate cancer, correlating with tumor progression, metastasis, and resistance to therapy.[1] These characteristics position MUC1 as a compelling target for therapeutic intervention. This guide provides a detailed overview of the preclinical validation of MUC1 in prostate cancer, including its role in key oncogenic signaling pathways, methodologies for its investigation, and a framework for data interpretation.



MUC1 in Prostate Cancer: Biological Rationale for Targeting

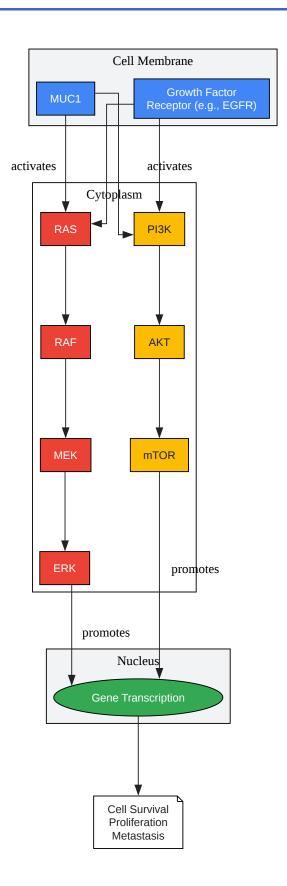
MUC1 is a tumor-associated antigen that is minimally expressed on the apical surface of normal glandular epithelia but becomes overexpressed and loses its polarized distribution in cancer cells.[1] In prostate cancer, this overexpression is linked to several malignant phenotypes:

- Oncogenic Signaling: The cytoplasmic tail of MUC1 (MUC1-C) can function as a signaling molecule, activating pathways such as PI3K-AKT and MEK-ERK, which are critical for cell survival, proliferation, and differentiation.[1]
- Metastasis: MUC1-C can induce the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis.[1]
- Therapy Resistance: MUC1 has been shown to promote the development of castrationresistant prostate cancer (CRPC) by inhibiting the activity of AMPKα.[1]
- Immune Evasion: Expression of MUC1 in prostate cancer is associated with the evasion of natural killer (NK) cell-mediated immunity.[1]

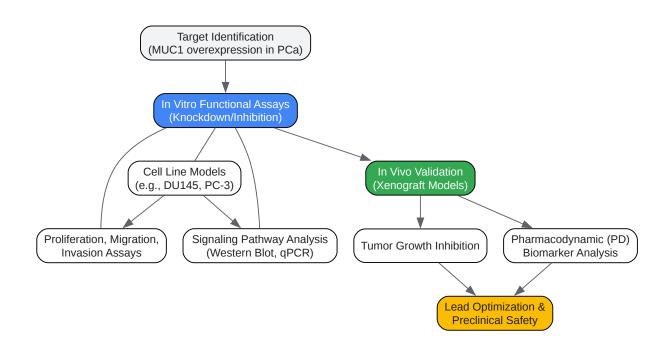
Key Signaling Pathways

MUC1-C lacks intrinsic kinase activity but functions as a signaling hub by interacting with multiple kinases and transcription factors. The primary pathways implicated in MUC1-driven prostate cancer progression are the PI3K-AKT-mTOR and MEK-ERK pathways.









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References

- 1. MUCIN 1 in Prostate Cancer Prostate Cancer NCBI Bookshelf [ncbi.nlm.nih.gov]
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